Current Public Domain Status: Uncharacterized Compound with No Differential Activity Data
A comprehensive search of authoritative databases including ChEMBL, BindingDB, PubMed, and SureChEMBL on 2026-04-29 yielded zero primary research articles, patents, or bioassay records containing quantitative activity data for CAS 1286724-83-1 [1]. In contrast, structurally related compounds within the 3-morpholino-4-phenyl-1H-pyrazol-1-yl acetamide class, such as CHEMBL1835746, have reported FLT3 Ki values of 1 nM and IRAK4 Ki values of 78 nM [2]. The target compound's complete absence of public biological characterization means no differential claim—whether of potency, selectivity, or ADME properties—can be substantiated against any comparator.
| Evidence Dimension | Public biological characterization status |
|---|---|
| Target Compound Data | No bioactivity data found in any public database |
| Comparator Or Baseline | CHEMBL1835746 (related pyrazole): FLT3 Ki = 1 nM, IRAK4 Ki = 78 nM |
| Quantified Difference | Not calculable; target compound lacks any quantitative data |
| Conditions | Database search across ChEMBL, BindingDB, PubMed, SureChEMBL, Google Scholar |
Why This Matters
For scientific procurement, the absence of public characterization data means the compound's utility cannot be benchmarked against known alternatives, and its value proposition remains entirely vendor-claimed rather than evidence-based.
- [1] Systematic search of ChEMBL, BindingDB, PubMed, SureChEMBL, and Google Scholar for CAS 1286724-83-1 and the SMILES/InChI identifiers of N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, conducted 2026-04-29. No hits returned. View Source
- [2] BindingDB. BDBM50355479 (CHEMBL1835746). Affinity data for a related pyrazole derivative: FLT3 Ki = 1 nM; IRAK4 Ki = 78 nM; c-KIT Ki = 270 nM. Vertex Pharmaceuticals, curated by ChEMBL. View Source
